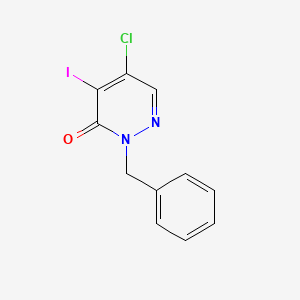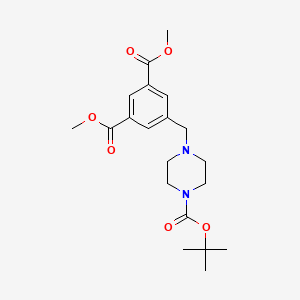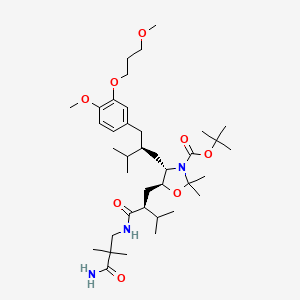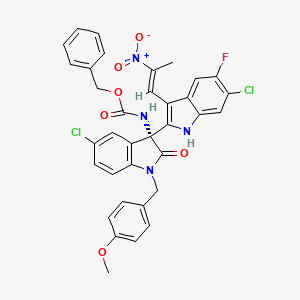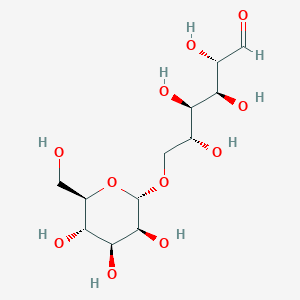
6-O-(a-D-Mannopyranosyl)-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-(a-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose units linked through an alpha-1,6-glycosidic bond. This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(a-D-Mannopyranosyl)-D-mannose typically involves the glycosylation of mannose residues. One common method is the methylation of glucose and mannose residues, followed by glycosylation . The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-(a-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups on the mannose units.
Reduction: Reducing agents like sodium borohydride can reduce the compound to form different derivatives.
Substitution: Substitution reactions may involve reagents like acetic anhydride to acetylate the hydroxyl groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further research and applications.
Wissenschaftliche Forschungsanwendungen
6-O-(a-D-Mannopyranosyl)-D-mannose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is utilized in studying carbohydrate-protein interactions and glycosylation processes.
Medicine: Research has shown its potential in developing treatments for diseases such as diabetes and cancer.
Industry: It is used in the production of various biochemicals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 6-O-(a-D-Mannopyranosyl)-D-mannose involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, influencing various biological processes. For example, it can modulate glycosylation pathways, affecting cell signaling and protein function .
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
- 4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
Comparison: 6-O-(a-D-Mannopyranosyl)-D-mannose is unique due to its specific glycosidic linkage and its applications in various fields. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and potential for modification .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+/m1/s1 |
InChI-Schlüssel |
AYRXSINWFIIFAE-JGLDSSSWSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)
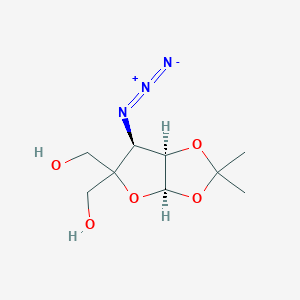
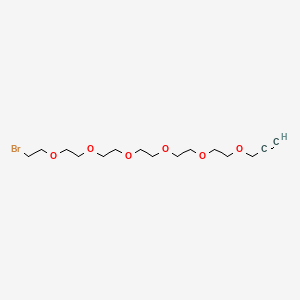
![[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone](/img/structure/B11828893.png)
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)
![Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11828908.png)



